

# Misconception Alert: LB-102 is Not Investigated as a Chemosensitizing Agent

Author: BenchChem Technical Support Team. Date: December 2025



An initial review of published literature reveals a fundamental misunderstanding regarding the therapeutic application of LB-102. Current research and clinical trials consistently identify LB-102 as a novel antipsychotic medication being developed for the treatment of schizophrenia.[1] [2][3][4] Its mechanism of action is centered on the antagonism of dopamine D2/3 and 5-HT7 receptors in the central nervous system.[4][5] There is no scientific evidence in the provided search results to suggest that LB-102 is being investigated for or possesses chemosensitization properties for cancer treatment.

Therefore, a comparison guide on the chemosensitizing effects of LB-102 cannot be created as there are no published findings to replicate or analyze.

To demonstrate the requested format and provide valuable information to researchers in oncology, this guide will instead focus on a well-documented example of chemosensitization: the combination of a base excision repair inhibitor, TRC102 (methoxyamine), with temozolomide (TMZ) for the treatment of recurrent glioblastoma (rGBM).

# Comparison Guide: Efficacy of TRC102 and Temozolomide Combination Therapy in Recurrent Glioblastoma

This guide provides a comparative overview of the safety and efficacy of a combination therapy of TRC102 (methoxyamine) and Temozolomide (TMZ) in patients with recurrent glioblastoma (rGBM), based on the Phase 2 Adult Brain Tumor Consortium Trial BERT (NCT02395692).[6]



#### **Data Presentation**

The following table summarizes the key efficacy and safety findings from the BERT clinical trial for the TRC102 and TMZ combination therapy.

| Parameter                                   | Value/Observation                                                                                                             | Source |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|--------|
| Primary Endpoint                            | Response Rates                                                                                                                | [6]    |
| Patient Population                          | Recurrent Glioblastoma<br>(rGBM), Bevacizumab-naïve                                                                           | [6]    |
| "Extended Survivors"                        | 2 patients with Progression-<br>Free Survival (PFS) ≥ 17<br>months and Overall Survival<br>(OS) > 32 months                   | [6]    |
| Biomarker Signature in "Extended Survivors" | Enriched signatures of DNA damage response (DDR), chromosomal instability (CIN70, CIN25), and cellular proliferation (PCNA25) | [6]    |
| Safety and Feasibility                      | The combination of TRC102 and TMZ was found to be safe and feasible in patients with rGBM.                                    | [6]    |

# **Experimental Protocols**

The data presented is from the Phase 2 Adult Brain Tumor Consortium Trial BERT (ABTC-1402), a non-randomized, multicenter clinical trial.

#### 1. Study Design:

- A preregistered (NCT02395692), non-randomized, multicenter, phase 2 clinical trial.[6]
- Arm 1 included patients with bevacizumab-naïve GBM at the first recurrence.[6]
- 2. Treatment Regimen:



- Oral administration of TRC102 in combination with Temozolomide (TMZ).[6]
- 3. Patient Population:
- Patients with recurrent glioblastoma (rGBM).[6]
- 4. Primary Endpoint:
- The primary endpoint for Arm 1 was response rates.[6]
- 5. Biomarker Analysis:
- RNA sequencing of tumor tissue obtained at diagnosis was performed to identify potential predictive biomarkers.[6]

### **Mandatory Visualization**

**BERT Clinical Trial Workflow** 









Click to download full resolution via product page

#### References

- 1. lbpharma.us [lbpharma.us]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. lbpharma.us [lbpharma.us]
- 4. LB Pharmaceuticals Presents New Data from Phase 2 Clinical Trial of LB-102 at the 2025 Annual Congress of the Schizophrenia International Research Society - BioSpace [biospace.com]
- 5. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Evaluating the Base Excision Repair Inhibitor TRC102 and Temozolomide for Patients with Recurrent Glioblastoma in the Phase 2 Adult Brain Tumor Consortium Trial BERT PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Misconception Alert: LB-102 is Not Investigated as a Chemosensitizing Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193072#replicating-published-findings-on-lb-102-s-chemosensitization-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com